molecular formula C5H13ClO5S B3237131 Ethanol, 2-(2-chloroethoxy)-, methanesulfonate CAS No. 138139-52-3

Ethanol, 2-(2-chloroethoxy)-, methanesulfonate

Cat. No.: B3237131
CAS No.: 138139-52-3
M. Wt: 220.67 g/mol
InChI Key: SJTJLYUPXYZJOV-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-chloroethoxy)-, methanesulfonate is a useful research compound. Its molecular formula is C5H13ClO5S and its molecular weight is 220.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.0172224 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloroethoxy)ethanol;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2.CH4O3S/c5-1-3-7-4-2-6;1-5(2,3)4/h6H,1-4H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTJLYUPXYZJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C(COCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50768744
Record name Methanesulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50768744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138139-52-3
Record name Methanesulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50768744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Synthesis of 2-(2-Chloroethoxy)ethanol (B196239) Precursors

The formation of 2-(2-chloroethoxy)ethanol can be achieved through several distinct chemical routes, including etherification and derivatization strategies.

Etherification represents a direct approach to constructing the chloroethoxy ethanol (B145695) backbone.

One established method for synthesizing 2-(2-chloroethoxy)ethanol involves the direct reaction of diethylene glycol with hydrogen chloride. This process, a monochlorination of the glycol, is often challenged by issues of selectivity. The reaction can lead to the formation of multiple byproducts, which complicates purification and typically results in low yields, often less than 30%. Subsequent purification of the reaction mixture can be performed by extraction with solvents such as aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons, followed by distillation.

A more controlled and widely referenced method is the catalyzed reaction of 2-chloroethanol (B45725) with ethylene (B1197577) oxide. In this procedure, 2-chloroethanol serves as both a reactant and a solvent. A catalyst, such as boron trifluoride diethyl etherate, is employed to facilitate the ring-opening of ethylene oxide and subsequent etherification. The reaction is typically maintained at a controlled temperature to ensure selectivity and minimize side reactions. Following the initial reaction, excess 2-chloroethanol is removed under reduced pressure, yielding the desired 2-(2-chloroethoxy)ethanol.

ParameterValue/Condition
Reactants 2-Chloroethanol, Ethylene Oxide
Catalyst Boron trifluoride diethyl etherate
Molar Ratio (2-Chloroethanol:Ethylene Oxide) 7–9 : 1
Reaction Temperature 40–50°C
Post-Reaction Step Removal of excess 2-chloroethanol via vacuum distillation

This table presents typical conditions for the synthesis of 2-(2-chloroethoxy)ethanol from 2-chloroethanol and ethylene oxide.

An alternative strategy involves the derivatization of a glycol precursor, followed by halogenation. One such method begins with diethylene glycol, which is first reacted with metaboric anhydride (B1165640) in a suitable solvent like toluene. This step forms an intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl groups to chlorides, yielding tris-(2-chloroethoxy-1-yl)-ethyl ester. The final step is the hydrolysis of this ester to release the target molecule, 2-(2-chloroethoxy)ethanol. This multi-step process can offer higher yields and fewer side products compared to direct chlorination.

StepReagentsKey Intermediate
1. Esterification Diethylene glycol, Metaboric anhydrideTris-(2-hydroxyethoxy-1-yl)-ethyl metaborate
2. Chlorination Thionyl chlorideTris-(2-chloroethoxy-1-yl)-ethyl ester
3. Hydrolysis Water2-(2-Chloroethoxy)ethanol

This table outlines the key stages in the derivatization synthesis route for 2-(2-chloroethoxy)ethanol.

Etherification Routes

Esterification of 2-(2-Chloroethoxy)ethanol to Methanesulfonate (B1217627)

The final step in the synthesis of the title compound is the conversion of the hydroxyl group of 2-(2-chloroethoxy)ethanol into a methanesulfonate ester, a process known as mesylation. commonorganicchemistry.comlibretexts.org

The esterification is typically accomplished by reacting 2-(2-chloroethoxy)ethanol with methanesulfonyl chloride (MsCl) in an aprotic solvent. commonorganicchemistry.comcommonorganicchemistry.com The reaction requires the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct that is formed. commonorganicchemistry.comgoogle.com Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly used for this purpose. commonorganicchemistry.comgoogle.comgoogle.com The reaction is generally exothermic and is therefore conducted at reduced temperatures, often between 0°C and room temperature, to control the reaction rate and prevent the formation of byproducts. commonorganicchemistry.comcommonorganicchemistry.commdma.ch An alternative reagent, methanesulfonic anhydride, can also be used and has the advantage of not producing an alkyl chloride side product. commonorganicchemistry.com After the reaction is complete, a workup procedure involving washing with water, dilute acid, and brine is typically performed to remove the amine salt and any unreacted reagents. mdma.ch

ParameterReagent/Condition
Substrate 2-(2-Chloroethoxy)ethanol
Mesylating Agent Methanesulfonyl chloride (MsCl) or Methanesulfonic anhydride
Base Triethylamine (TEA) or Pyridine
Solvent Dichloromethane (B109758) (DCM) or other aprotic solvents
Temperature 0°C to Room Temperature

This table summarizes the common reagents and conditions for the mesylation of an alcohol such as 2-(2-chloroethoxy)ethanol.

Reagents and Reaction Conditions

Utilization of Methanesulfonyl Chloride

The principal reagent for this conversion is methanesulfonyl chloride (MsCl). arkema.com It serves as an electrophilic source of the methanesulfonyl group. The reaction involves the nucleophilic attack of the hydroxyl oxygen of 2-(2-chloroethoxy)ethanol on the highly electrophilic sulfur atom of methanesulfonyl chloride. wikipedia.org This process is a standard method for preparing methanesulfonates from alcohols. arkema.comwikipedia.org The general reaction is efficient and widely applicable for a range of alcoholic substrates. arkema.com

The precursor alcohol, 2-(2-chloroethoxy)ethanol, can be synthesized through several methods. One common approach involves the reaction of diethylene glycol with thionyl chloride. google.com Another method uses the ring-opening reaction of ethylene oxide with 2-chloroethanol. google.com

Role of Organic Bases (e.g., Triethylamine, Pyridine)

The reaction between an alcohol and methanesulfonyl chloride liberates one equivalent of hydrochloric acid (HCl). arkema.com To prevent this strong acid from causing unwanted side reactions, such as degradation of starting material or product, an organic base is typically added to the reaction mixture. wikipedia.org Common non-nucleophilic bases for this purpose include triethylamine (TEA) and pyridine. chemicalbook.comresearchgate.net

The primary functions of the organic base are:

Acid Scavenger: To neutralize the HCl generated during the reaction, forming a salt (e.g., triethylammonium (B8662869) chloride or pyridinium (B92312) chloride).

Catalyst: In some instances, the base can act as a catalyst by activating the alcohol or the sulfonyl chloride.

The choice of base can influence the reaction mechanism. For example, when treated with a base like triethylamine, methanesulfonyl chloride can undergo an elimination reaction to form a highly reactive intermediate known as sulfene (B1252967) (CH₂=SO₂). wikipedia.org The alcohol then adds to this intermediate to form the methanesulfonate ester. wikipedia.org

Solvent Systems and Temperature Control

The selection of an appropriate solvent is critical for reaction success. The solvent must be inert to the reactants and byproducts and capable of dissolving the starting materials. Polar aprotic solvents are often employed. Common choices include:

Acetonitrile orgsyn.org

Chloroform orgsyn.org

Dichloromethane

Dimethylformamide (DMF) googleapis.com

Temperature control is crucial for managing the reaction rate and minimizing the formation of impurities. The reaction is typically initiated at a reduced temperature, often 0°C, to control the initial exothermic release of heat upon addition of the methanesulfonyl chloride. chemicalbook.com After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for a period to ensure completion. chemicalbook.com For instance, a synthesis of a similar compound, 2-(2-ethoxyphenoxy)ethyl methanesulfonate, involved cooling the solution to 0°C before the gradual addition of methanesulfonyl chloride, followed by stirring for one hour as it warmed to room temperature. chemicalbook.com

Mechanistic Considerations of Methanesulfonate Formation

Understanding the reaction mechanism is key to optimizing reaction conditions and predicting outcomes. The formation of sulfonate esters can proceed through different pathways depending on the specific reactants and conditions.

Esterification Pathways

When using methanesulfonyl chloride with an alcohol in the presence of a base like triethylamine, the formation of a sulfene intermediate is a proposed mechanistic pathway. wikipedia.org

Sulfene Mechanism:

Triethylamine removes a proton from the methyl group of methanesulfonyl chloride.

The resulting anion eliminates a chloride ion to form the highly reactive sulfene (CH₂=SO₂).

The alcohol, 2-(2-chloroethoxy)ethanol, rapidly attacks the sulfene intermediate to yield the final product, Ethanol, 2-(2-chloroethoxy)-, methanesulfonate. wikipedia.org

Alternatively, a direct nucleophilic substitution mechanism may occur where the alcohol attacks the sulfonyl chloride directly.

In contrast, the esterification of an alcohol using a sulfonic acid (rather than a sulfonyl chloride) proceeds through different pathways. Studies using isotopically labeled methanol (B129727) (¹⁸O) have shown that the reaction between methanesulfonic acid and methanol involves the cleavage of the methanol C-O bond. researchgate.netresearchgate.net This is consistent with a pathway where the alcohol is first protonated, followed by a nucleophilic attack from the sulfonate anion on the protonated alcohol (an Sₙ2-type mechanism). researchgate.netpqri.org

Kinetic Studies of Sulfonate Ester Formation

The rate of ester formation is highly dependent on temperature. For example, studies on the formation of methyl methanesulfonate from methanol and methanesulfonic acid showed a significant reduction in the extent of ester formation at lower temperatures. researchgate.netpqri.org The presence of even small amounts of water also dramatically reduces the rate of formation. researchgate.netresearchgate.net Crucially, the reaction is effectively halted if the acid is neutralized with even a slight excess of a base. enovatia.comacs.org

The table below summarizes kinetic data from a study on the formation of various sulfonate esters from their corresponding alcohols and methanesulfonic acid at 70°C, illustrating the relative rates of formation.

AlcoholSulfonic AcidForward Rate Constant (k₁) at 70°CConsumption Rate Constant (k₂) at 70°C
MethanolMethanesulfonic Acid1.1 x 10⁻⁷ s⁻¹1.1 x 10⁻⁵ s⁻¹
EthanolMethanesulfonic Acid3.8 x 10⁻⁸ s⁻¹3.7 x 10⁻⁶ s⁻¹
IsopropanolMethanesulfonic Acid1.1 x 10⁻⁸ s⁻¹1.7 x 10⁻⁶ s⁻¹
Data derived from studies on sulfonate ester formation dynamics. enovatia.com

Purification and Isolation Techniques for Research Grade Material

After the reaction is complete, a series of purification steps are necessary to isolate this compound in high purity. The specific protocol can vary, but a general procedure includes the following steps:

Quenching: The reaction is often quenched by the addition of water or an aqueous solution. chemicalbook.com This step helps to dissolve the ammonium (B1175870) or pyridinium salt byproduct and any remaining water-soluble reagents.

Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane or ethyl acetate. This process is typically repeated several times to maximize the recovery of the product.

Washing: The combined organic extracts are washed with dilute acid (to remove any residual organic base), a basic solution like sodium bicarbonate (to remove any unreacted acidic species), and finally with brine (to reduce the amount of dissolved water in the organic layer).

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

Final Purification: To achieve research-grade purity, the crude product is often subjected to further purification. Fractional distillation under reduced pressure is a common method for liquid products. orgsyn.orgvulcanchem.com Alternatively, column chromatography can be used to separate the desired product from any remaining impurities.

Reactivity and Mechanistic Studies of Methanesulfonate and Its Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of "Ethanol, 2-(2-chloroethoxy)-, methanesulfonate (B1217627)." The highly polarized carbon-oxygen bond of the methanesulfonate ester renders the adjacent carbon atom electrophilic and prone to attack by a variety of nucleophiles.

Intermolecular Substitution Pathways

Intermolecular substitution reactions involve the attack of an external nucleophile on the electrophilic carbon center, leading to the displacement of the methanesulfonate group.

The reaction of alkyl methanesulfonates with azide (B81097) nucleophiles, typically sodium azide (NaN₃), is a well-established and efficient method for the introduction of the azido (B1232118) (-N₃) group. This transformation is a classic example of an Sₙ2 reaction, proceeding with inversion of configuration at the electrophilic carbon. In the case of "Ethanol, 2-(2-chloroethoxy)-, methanesulfonate," the primary carbon bearing the methanesulfonate is the more reactive site compared to the carbon bearing the chloride. Therefore, selective substitution of the mesylate group is expected.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the azide ion. The resulting product, 2-(2-chloroethoxy)ethyl azide, is a versatile intermediate for further chemical modifications, such as the synthesis of triazoles via "click chemistry". nih.gov

ReactantNucleophileSolventProductTypical Yield
Ethanol (B145695), 2-(2-chloroethoxy)-, methanesulfonateSodium AzideDMF2-(2-chloroethoxy)ethyl azideHigh

Table 1: Azido-functionalization via Nucleophilic Substitution

Research on related primary methanesulfonates has shown that reactions with sodium azide can sometimes lead to elimination products, particularly when the substrate is sterically hindered or when a nitro-substituent is present. rsc.org However, for a primary, unhindered substrate like "this compound," the substitution reaction is expected to be the major pathway.

The electrophilic nature of the carbon bearing the methanesulfonate group allows for reactions with a wide array of heteroatom nucleophiles.

Oxygen Nucleophiles: Alkoxides and hydroxides can act as nucleophiles to form ethers and alcohols, respectively. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 1-methoxy-2-(2-chloroethoxy)ethane. The choice of solvent is crucial to avoid competing elimination reactions.

Nitrogen Nucleophiles: Amines, both primary and secondary, can be used as nucleophiles to generate the corresponding substituted amines. For example, reaction with ammonia (B1221849) would lead to the formation of 2-(2-chloroethoxy)ethanamine.

The general reactivity of methanesulfonates with various nucleophiles has been documented, showcasing the versatility of this functional group in forming new carbon-heteroatom bonds. rsc.org

Nucleophile TypeExample NucleophileProduct Type
OxygenSodium MethoxideEther
OxygenSodium HydroxideAlcohol
NitrogenAmmoniaPrimary Amine
NitrogenDiethylamineTertiary Amine

Table 2: Reactions with Heteroatom Nucleophiles

While the methanesulfonate is a better leaving group than chloride, under specific conditions, a halogen exchange reaction could be envisioned. However, a more common reaction involving the chloro group would be its substitution by a "softer" halide, such as iodide, via the Finkelstein reaction. This would typically require the prior substitution of the more reactive mesylate group. If a halide ion, such as bromide, were used as a nucleophile, it would preferentially displace the methanesulfonate group to yield 1-bromo-2-(2-chloroethoxy)ethane. rsc.org

Intramolecular Cyclization and Ring-Opening Reactions

The presence of a nucleophilic atom within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

In the presence of a base, the terminal chloroethoxy group of "this compound" can act as an internal nucleophile. The base would deprotonate the hydroxyl group of the parent alcohol, 2-(2-chloroethoxy)ethanol (B196239), which is the precursor to the methanesulfonate. The resulting alkoxide could then attack the carbon bearing the chloride in an intramolecular Sₙ2 reaction, leading to the formation of 1,4-dioxane (B91453). nih.gov

While the starting material of this article is the methanesulfonate, its synthesis from 2-(2-chloroethoxy)ethanol implies that under basic conditions used for the methanesulfonation, or in a subsequent step, cyclization to 1,4-dioxane could be a competing pathway. The formation of 1,4-dioxane from diethylene glycol, a related compound, is an established industrial process. nih.gov

Precursor (under basic conditions)Reaction TypeProduct
2-(2-chloroethoxy)ethanolIntramolecular Williamson Ether Synthesis1,4-Dioxane

Table 3: Intramolecular Cyclization to form a Cyclic Ether

This intramolecular cyclization is an example of the Williamson ether synthesis. The rate of this reaction is highly dependent on the concentration and the nature of the base used.

Ring-Opening Polymerization Initiated by Derivatives

The methanesulfonate (mesylate) group is an excellent leaving group, making it a potent initiator for cationic ring-opening polymerization (CROP) of various cyclic monomers, such as cyclic ethers, amines, and oxazolines. The initiation step typically involves the alkylation of the monomer by the electrophilic carbon of the methanesulfonate ester, generating a cationic active species that propagates the polymerization.

In the case of this compound, the ethyl group attached to the sulfonate is the initiating species. This would lead to the formation of a polymer chain with a 2-(2-chloroethoxy)ethoxy- head group.

Table 1: Potential Monomers for Ring-Opening Polymerization Initiated by this compound

Monomer Class Specific Examples Resulting Polymer
Cyclic Ethers Tetrahydrofuran (THF), Ethylene (B1197577) oxide, Propylene oxide Poly(tetrahydrofuran), Poly(ethylene oxide), Poly(propylene oxide)
Cyclic Amines Ethylenimine Poly(ethylenimine)

Reactivity of the Chloroethoxy Moiety

The chloroethoxy group provides a secondary site for chemical modification, which can be exploited either after the initial polymerization or in concert with the methanesulfonate group.

Further Functionalization of the Terminal Chloride

The terminal primary chloride is susceptible to nucleophilic substitution reactions. This allows for the post-polymerization modification of the polymer chain end. For instance, after initiating a ring-opening polymerization, the resulting polymer will have a terminal chloroethoxy group. This chloride can be substituted by a variety of nucleophiles to introduce different functionalities.

Table 2: Examples of Post-Polymerization Functionalization Reactions

Nucleophile Reagent Example Resulting Functional Group
Azide Sodium azide (NaN₃) Azide (-N₃)
Amine Ammonia (NH₃), Primary/Secondary amines Primary/Secondary/Tertiary amine
Thiol Sodium hydrosulfide (B80085) (NaSH) Thiol (-SH)

This two-step approach—polymerization followed by functionalization—offers a versatile route to telechelic polymers or polymers with specific end-group functionalities.

Cooperative Reactivity with the Methanesulfonate Group

The proximity of the chloroethoxy and methanesulfonate groups could lead to cooperative effects, although this is less documented in polymerization contexts. In principle, intramolecular reactions could occur under certain conditions, potentially leading to cyclic structures or influencing the initiation pathway. However, in the context of initiating a cationic polymerization, the high reactivity of the methanesulfonate as a leaving group is expected to dominate, leading to its departure before the less reactive chloride can participate in the initial step.

Polymerization Pathways

The bifunctional nature of "this compound" allows for its involvement in various polymerization pathways, either as a precursor to a monomer or as a macroinitiator for graft copolymers.

Role as a Monomer Precursor

While not a monomer in its own right for addition polymerization, "this compound" could be chemically modified to become a polymerizable species. For example, the terminal chloride could be converted into a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety, through reaction with a suitable nucleophile (e.g., sodium methacrylate). The resulting monomer would contain a pendant methanesulfonate group, which could then be used for subsequent chemical modifications after polymerization.

Incorporation into Graft Copolymers

One of the most significant potential applications of this compound in polymer synthesis is in the creation of graft copolymers using the "grafting from" technique. In this approach, a polymer backbone is first synthesized with pendant initiating sites. "this compound" can be used to introduce these initiating sites.

For example, a polymer with hydroxyl side groups (e.g., poly(hydroxyethyl methacrylate)) could be reacted with methanesulfonyl chloride to introduce pendant methanesulfonate groups. Alternatively, a polymer with pendant chloro groups could be synthesized first. Then, in a subsequent step, "this compound" could be used to initiate the growth of polymer chains from these sites.

The process would typically involve:

Synthesis of a macroinitiator: A polymer backbone containing functional groups that can react with "this compound".

Attachment of the initiator: Reaction of the polymer backbone with the subject compound to create pendant methanesulfonate initiating sites.

Grafting: Polymerization of a second monomer from these initiating sites, leading to the formation of a graft copolymer.

Table 3: Hypothetical Scheme for Graft Copolymer Synthesis

Step Description Reactants Product
1 Synthesis of Backbone e.g., Hydroxyethyl methacrylate Poly(hydroxyethyl methacrylate)
2 Functionalization Poly(HEMA) + Methanesulfonyl chloride Poly(methacryloyloxyethyl methanesulfonate)

This methodology allows for the synthesis of well-defined graft copolymers with controlled side-chain length and density, properties that are crucial for applications in areas such as drug delivery, surface modification, and thermoplastic elastomers.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The primary role of "Ethanol, 2-(2-chloroethoxy)-, methanesulfonate" in organic synthesis is to act as an "activated" form of its precursor, 2-(2-chloroethoxy)ethanol (B196239). The hydroxyl group of the parent alcohol is a poor leaving group for nucleophilic substitution reactions. By converting it to a methanesulfonate (B1217627) ester, its ability to be displaced by a wide range of nucleophiles (such as amines, phenols, and thiols) is dramatically enhanced. This conversion is a critical step that unlocks its potential as a versatile building block.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure is particularly suited for introducing flexible, hydrophilic ether linkages into drug molecules. The methanesulfonate group allows for efficient coupling with core molecular structures, a common strategy in medicinal chemistry to modify a drug's pharmacokinetic properties.

For instance, analogous methanesulfonate intermediates are crucial in the synthesis of α-1 adrenoceptor blockers like silodosin. googleapis.comnbinno.com In these syntheses, a phenoxyethyl methanesulfonate derivative reacts with an amine-containing indoline (B122111) moiety to form a key ether linkage. googleapis.com Similarly, "this compound" is employed in the synthesis of antihistamine drugs such as hydroxyzine, where it facilitates the attachment of the ethoxy-ethyl side chain to the piperazine (B1678402) ring system. nih.gov

Table 1: Representative Pharmaceutical Synthesis Applications

Drug Class Synthetic Role of Methanesulfonate Intermediate Example Reaction
Antihistamines (e.g., Hydroxyzine) Introduction of the 2-(2-chloroethoxy)ethyl side chain via alkylation of a piperazine nitrogen. Piperazine Derivative + ClCH₂CH₂OCH₂CH₂OMs → Drug Precursor

Note: "OMs" represents the methanesulfonate leaving group.

The dual functionality of "this compound" makes it an ideal building block for constructing specialized ligands and chemical linkers. clockss.org The highly reactive methanesulfonate end allows for its attachment to a primary molecular scaffold. The terminal chloro group, being less reactive, can be retained for subsequent transformations or can itself be the target of a later nucleophilic substitution. orgsyn.org

This differential reactivity is advantageous in multi-step syntheses where sequential, controlled modifications are required. For example, it can be used to create linkers for chelating agents, where the ether chain provides spacing and flexibility for coordinating metal ions. clockss.org It is also employed in the synthesis of ligands for metal complexes used in catalysis and materials science, where the linker's length and composition are critical for performance. lu.se

In the field of biochemistry and medicinal chemistry, the compound serves as a valuable tool for creating bioconjugates and receptor analogues. The 2-(2-chloroethoxy)ethyl group can be attached to biomolecules, such as peptides or nucleic acids, or to synthetic receptor-binding molecules. The hydrophilic, flexible ether chain can act as a spacer arm, separating a reporter molecule (like a fluorescent dye) from a biologically active component to avoid steric hindrance. The terminal chlorine can be further functionalized, for example, by converting it to an azide (B81097) to participate in "click chemistry" reactions, which are widely used for bioconjugation.

Development of Functional Polymeric Materials

The reactivity of "this compound" also extends to polymer chemistry, where it can be used as an initiator or a functionalizing agent to create polymers with tailored properties.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. "this compound" is well-suited to act as a dual initiator for the synthesis of these advanced materials. harth-research-group.org

First Block Synthesis: The methanesulfonate group can initiate the living cationic polymerization of monomers like vinyl ethers. This reaction proceeds by the departure of the mesylate anion, leaving a carbocation that propagates the polymerization. The result is a polymer block with the ClCH₂CH₂OCH₂CH₂- fragment at its head. rsc.org

Second Block Synthesis: The terminal chloro group from the initiator, now located at the end of the first polymer block, can then be used to initiate a different type of controlled polymerization, such as Atom Transfer Radical Polymerization (ATRP). harth-research-group.org This sequential initiation strategy allows for the synthesis of well-defined diblock copolymers (e.g., poly(vinyl ether)-b-polystyrene) with controlled block lengths and low dispersity. rsc.orgsigmaaldrich.com

Table 2: Role in Block Copolymer Synthesis

Initiating Group Polymerization Method Monomer Type Result
Methanesulfonate (-OMs) Cationic Polymerization Vinyl Ethers Formation of the first polymer block with a terminal chlorine.

When used as an initiator, the compound introduces the 2-(2-chloroethoxy)ethyl group as a specific end-group onto a polymer chain. This terminal group provides a reactive handle for post-polymerization modification, enabling the creation of specialty polymers.

For example, the terminal chlorine can be readily converted into other functional groups, such as azides, amines, or thiols. These groups can then be used to attach the polymer to surfaces, nanoparticles, or biological molecules. This technique is used to prepare polymer-grafted materials for applications in chromatography, drug delivery, and coatings. The ability to precisely place a reactive group at the chain end is a powerful tool for designing functional and smart materials. researchgate.net

Methodologies for Impurity Control in Synthetic Processes (Academic Perspective on Mechanism and Prevention)

Understanding Formation Mechanisms of Related Sulfonate Esters as Process Impurities

The formation of sulfonate esters as process impurities typically occurs through the reaction of a sulfonic acid with an alcohol. nih.govchrom-china.com In the context of synthesizing or handling Ethanol (B145695), 2-(2-chloroethoxy)-, methanesulfonate, the primary reactants that could lead to such impurities are methanesulfonic acid and various alcohols that might be present as solvents, reactants, or byproducts.

The generally accepted mechanism for sulfonate ester formation is a slow, reversible reaction that requires strongly acidic and anhydrous (water-free) conditions to proceed to any significant extent. acs.orgenovatia.comnih.gov The reaction proceeds via two key steps:

Protonation of the Alcohol: The sulfonic acid, being a strong acid, protonates the hydroxyl group of the alcohol. This converts the poor leaving group (-OH) into a good leaving group (-OH2+). researchgate.net

Nucleophilic Attack: The sulfonate anion then acts as a nucleophile, attacking the carbon atom of the protonated alcohol and displacing the water molecule to form the sulfonate ester. acs.orgpqri.org

Two potential pathways, analogous to those for carboxylic ester formation, have been described for this reaction. Pathway A involves the nucleophilic attack of the sulfonate anion on the protonated alcohol. Pathway B follows a mechanism similar to the AAC2 mechanism for acid-catalyzed carboxylic ester formation. acs.orgpqri.org Experimental evidence, including studies with isotopically labeled methanol (B129727), confirms that the C-O bond of the alcohol is cleaved during the formation of methyl methanesulfonate, which is consistent with these proposed mechanisms. researchgate.net

Several factors significantly influence the rate and extent of sulfonate ester formation:

Acidity: The reaction is highly dependent on acidic conditions. Without a strong acid to protonate the alcohol, the reaction does not proceed. enovatia.com

Water Content: The presence of even small amounts of water can dramatically reduce the formation of sulfonate esters. Water can compete with the alcohol for protonation and can also participate in the reverse reaction (hydrolysis of the ester). acs.orgresearchgate.net

Temperature: Higher temperatures tend to increase the rate of sulfonate ester formation. acs.orgresearchgate.net

Concentration: High concentrations of both the sulfonic acid and the alcohol are necessary for the reaction to occur at an appreciable rate. enovatia.com

In the synthesis involving this compound, potential related sulfonate ester impurities could arise from the reaction of methanesulfonic acid (if used as a reagent or catalyst) with residual alcohols like ethanol or isopropanol, which are common industrial solvents. nih.govchrom-china.com

Table 1: Factors Influencing the Formation of Sulfonate Ester Impurities

FactorEffect on Formation RateRationale
High Acidity IncreasesNecessary to protonate the alcohol, creating a good leaving group. enovatia.com
Low Water Content IncreasesAnhydrous conditions favor the forward reaction and prevent hydrolysis of the ester. acs.orgresearchgate.net
High Temperature IncreasesProvides the necessary activation energy for the reaction to proceed at a faster rate. acs.org
High Reactant Concentration IncreasesHigher concentrations of sulfonic acid and alcohol increase the probability of molecular collisions leading to a reaction. enovatia.com

Strategies for Minimizing Alkyl Sulfonate Formation during Synthesis

Given the understanding of the formation mechanisms, several effective strategies can be employed to minimize or completely prevent the formation of alkyl sulfonate impurities during the synthesis and purification of compounds like this compound.

The most critical strategy is the avoidance of strongly acidic and anhydrous conditions where both a sulfonic acid and an alcohol are present in high concentrations. enovatia.com

One of the most effective methods, particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) as sulfonate salts, is the use of a stoichiometric or slight excess of a base . researchgate.netresearchgate.net When a sulfonic acid is added to a basic compound, an instantaneous acid-base neutralization reaction occurs. researchgate.netresearchgate.net This neutralization consumes the sulfonic acid, preventing it from protonating any alcohol present in the reaction mixture. nih.govresearchgate.net Consequently, the formation of the sulfonate ester is precluded. researchgate.netacs.org

Further strategies for minimizing alkyl sulfonate formation include:

Temperature Control: Performing the reaction at lower temperatures significantly reduces the rate of ester formation. acs.orgresearchgate.net

Water Content Management: Ensuring the presence of a small amount of water in the reaction mixture can effectively inhibit ester formation by favoring the reverse hydrolysis reaction. acs.org

Minimizing Reaction/Storage Time: The prolonged storage of solutions containing both sulfonic acids and alcohols should be avoided to minimize the opportunity for the slow esterification reaction to occur. researchgate.net

Purification Methods: If the formation of sulfonate ester impurities is unavoidable, subsequent purification steps must be designed to effectively remove them. The European Pharmacopoeia mandates that for APIs marketed as sulfonic acid salts, any formed sulfonate ester must be removed during the purification process. researchgate.net

Table 2: Summary of Strategies to Minimize Alkyl Sulfonate Impurity Formation

StrategyMechanism of ActionKey Considerations
Use of Excess Base Neutralizes the sulfonic acid, preventing the protonation of the alcohol. researchgate.netresearchgate.netresearchgate.netThis is the most effective and widely recommended strategy. researchgate.net
Temperature Control Reduces the kinetic rate of the esterification reaction. acs.orgresearchgate.netLowering the temperature is a general principle for slowing down many unwanted side reactions.
Controlled Addition of Water Promotes the hydrolysis of any formed ester and competes with alcohol for protonation. acs.orgresearchgate.netThe amount of water must be carefully controlled to avoid undesired effects on the primary reaction.
Limit Reaction/Hold Times Reduces the time available for the slow esterification reaction to proceed. researchgate.netImportant for both the reaction and the storage of intermediate process streams.
Selection of Solvents Avoid using low molecular weight alcohols as solvents where sulfonic acids are present under acidic conditions. nih.govConsider alternative non-alcoholic solvents if compatible with the desired reaction.

By implementing these control strategies, which are based on a thorough understanding of the underlying reaction mechanisms, the formation of related sulfonate esters as process impurities in the synthesis of this compound can be effectively controlled and minimized.

Computational and Theoretical Investigations

Structure-Reactivity Relationship Studies of Ethanol (B145695), 2-(2-chloroethoxy)-, methanesulfonate (B1217627)

Influence of Functional Groups on Mesylate Reactivity

The methanesulfonate group is an excellent leaving group, rendering the carbon atom to which it is attached highly susceptible to nucleophilic substitution. periodicchemistry.com The reactivity of this mesylate is modulated by the adjacent 2-chloroethoxy substituent. The presence of the chlorine atom, an electronegative element, exerts an electron-withdrawing inductive effect (-I) through the carbon chain. This effect can influence the electrophilicity of the carbon bearing the mesylate group.

Theoretical studies on nucleophilic substitution reactions suggest that electron-withdrawing groups can impact the stability of the transition state. nih.gov In the context of "Ethanol, 2-(2-chloroethoxy)-, methanesulfonate," the chloroethoxy group can be expected to slightly increase the partial positive charge on the carbon atom attached to the mesylate, potentially enhancing its reactivity towards nucleophiles.

Furthermore, the presence of two reactive sites opens up the possibility of both intermolecular and intramolecular reactions. A nucleophile can attack either the carbon bearing the mesylate or the carbon bearing the chlorine. The relative reactivity of these two sites is a crucial factor in determining the reaction outcome. Generally, the mesylate group is a significantly better leaving group than the chloride ion, suggesting that nucleophilic attack will preferentially occur at the carbon attached to the mesylate. periodicchemistry.com

Table 1: Comparison of Leaving Group Ability

Leaving Group Conjugate Acid pKa of Conjugate Acid Leaving Group Ability
CH₃SO₃⁻ (Mesylate) CH₃SO₃H (Methanesulfonic acid) ~ -1.9 Excellent

This table provides a qualitative comparison of the leaving group abilities based on the acidity of their conjugate acids. A stronger conjugate acid corresponds to a better leaving group.

Impact of Solvent Effects on Reaction Outcomes

The choice of solvent plays a critical role in dictating the reaction pathways and outcomes for nucleophilic substitution reactions involving "this compound". Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. chemrxiv.org The impact of the solvent is largely dependent on its polarity, protic or aprotic nature, and its ability to solvate ions.

Polar Protic Solvents:

Polar protic solvents, such as water, ethanol, and methanol (B129727), possess O-H or N-H bonds and are capable of hydrogen bonding. These solvents are particularly effective at solvating both cations and anions.

For S_N_1 Reactions: If the reaction proceeds through a carbocation intermediate (S_N_1 mechanism), polar protic solvents can stabilize this intermediate through solvation, thereby lowering the activation energy and increasing the reaction rate. quizlet.com

For S_N_2 Reactions: In a bimolecular nucleophilic substitution (S_N_2) reaction, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. nih.govbeilstein-journals.org

Polar Aprotic Solvents:

Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions.

For S_N_2 Reactions: By not strongly solvating the nucleophile, polar aprotic solvents can enhance its reactivity, leading to a significant increase in the rate of S_N_2 reactions. nih.govbeilstein-journals.org

Nonpolar Solvents:

Nonpolar solvents, such as hexane (B92381) and benzene, are generally poor solvents for charged species and are less commonly used for nucleophilic substitution reactions unless the reactants themselves are nonpolar.

The specific outcome of a reaction with "this compound" in a given solvent will depend on the nature of the nucleophile and the substrate's tendency to undergo either an S_N_1 or S_N_2 mechanism at each electrophilic center. Given that the carbon atoms are primary, an S_N_2 mechanism is generally favored. nih.gov

Table 2: Expected Influence of Solvent Type on Nucleophilic Substitution of this compound

Solvent Type General Effect on S_N_1 General Effect on S_N_2 Predicted Outcome for the Target Compound
Polar Protic Rate increases Rate decreases Favors S_N_1 if carbocation can be stabilized; otherwise, hinders S_N_2.
Polar Aprotic Rate decreases Rate increases Significantly accelerates S_N_2 reactions.

This interactive table summarizes the general trends of solvent effects on nucleophilic substitution reactions and predicts the likely impact on "this compound."

Advanced Analytical Research Methodologies for Characterization and Monitoring

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of "Ethanol, 2-(2-chloroethoxy)-, methanesulfonate (B1217627)." It provides precise information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring atoms. For "Ethanol, 2-(2-chloroethoxy)-, methanesulfonate," four unique signals are predicted. The methanesulfonate (mesyl) group introduces a characteristic singlet for its methyl protons. The protons on the ethyl chain adjacent to the sulfonate ester, the ether oxygen, and the chlorine atom will each produce distinct triplet signals due to coupling with their neighboring methylene (B1212753) protons. The chemical shifts are influenced by the electronegativity of the adjacent atoms (O, Cl, and the SO₃ group).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of "this compound" is expected to show five distinct signals: one for the methyl carbon of the methanesulfonate group and one for each of the four methylene carbons in the chloroethoxy ethyl chain. The chemical shifts are indicative of the carbon's bonding environment, with carbons attached to electronegative oxygen and chlorine atoms appearing further downfield. libretexts.org

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would confirm the proton-proton coupling between the adjacent methylene groups of the ethyl chain, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, providing definitive structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for Ethanol (B145695), 2-(2-chloroethoxy)-, methanesulfonate

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.4Triplet (t)2H-O-CH₂-CH₂-OMs
~ 3.8Triplet (t)2H-O-CH₂-CH₂-Cl
~ 3.7Triplet (t)2HCl-CH₂-CH₂-O-
~ 3.1Singlet (s)3HCH₃-SO₃-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~ 71-O-CH₂-CH₂-Cl
~ 69-O-CH₂-CH₂-OMs
~ 68Cl-CH₂-CH₂-O-
~ 42Cl-CH₂-CH₂-O-
~ 37CH₃-SO₃-

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The FTIR spectrum of "this compound" would be characterized by strong absorption bands corresponding to its key structural features. The most prominent peaks would arise from the sulfonate group, with strong, asymmetric and symmetric stretching vibrations of the S=O bonds. Additionally, the spectrum would display characteristic bands for the C-O ether linkage, the C-Cl bond, and the C-H stretching and bending vibrations of the methylene and methyl groups. vscht.cz Monitoring the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting material, 2-(2-chloroethoxy)ethanol (B196239), and the appearance of the strong S=O stretches would be a primary method for monitoring the progress of the methanesulfonation reaction.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~ 2950 - 2850C-H StretchAlkane (CH₃, CH₂)
~ 1360 - 1340S=O Asymmetric StretchSulfonate Ester
~ 1180 - 1160S=O Symmetric StretchSulfonate Ester
~ 1120 - 1080C-O StretchEther
~ 970 - 910S-O StretchSulfonate Ester
~ 750 - 600C-Cl StretchAlkyl Halide

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecule would generate a molecular ion peak (M⁺). However, due to the lability of the methanesulfonate group, this peak may be weak or absent. dtic.mil The fragmentation pattern would be highly informative, with characteristic losses of the methanesulfonyl group (•CH₃SO₂) or methanesulfonic acid (CH₃SO₃H). Other expected fragments would result from the cleavage of the ether linkage and the loss of a chlorine atom or HCl. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion and its fragments. This precision allows for the unambiguous determination of the elemental composition of the molecule, serving as definitive proof of its chemical formula (C₅H₁₁ClO₄S).

"this compound" itself does not possess a significant chromophore—a part of a molecule responsible for absorbing light in the ultraviolet-visible region. Therefore, UV-Visible spectroscopy is not a primary tool for the direct characterization or quantification of this compound. Its absorbance in the typical UV-Vis range (200-800 nm) is expected to be negligible.

However, this technique becomes highly relevant for the analysis of derivatives of the compound that have been intentionally tagged with a chromophore. For instance, if the compound is used in a subsequent reaction where it attaches to an aromatic or other unsaturated system, UV-Vis spectroscopy can be a powerful tool for monitoring the reaction's progress and quantifying the resulting product.

Chromatographic Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and other impurities, thereby enabling its purification and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile compounds. etamu.edu This technique is well-suited for the analysis of "this compound" and its precursor, 2-(2-chloroethoxy)ethanol. vulcanchem.com

In a GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. thermofisher.com The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each component. This allows for positive identification by comparing the retention time and the mass spectrum to a known standard. The technique is highly sensitive and can be used to quantify the purity of the final product and to detect trace levels of volatile impurities, such as residual starting materials or side-products formed during synthesis. researchgate.net It is an invaluable tool for quality control and for optimizing reaction conditions to maximize product yield and purity.

Q & A

Q. What are the recommended methods for synthesizing Ethanol, 2-(2-chloroethoxy)-, methanesulfonate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves functionalizing ethanol derivatives with chlorinated and sulfonate groups. A common approach includes:

Chloroethoxy Intermediate : React 2-(2-chloroethoxy)ethanol (CAS 628-89-7) with methanesulfonyl chloride under controlled conditions. Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .

Purification : Recrystallize the product from ethanol or perform column chromatography using silica gel and a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the methanesulfonate ester .

Purity Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>95%) using gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) .

Q. Key Data :

  • Boiling point of 2-(2-chloroethoxy)ethanol: 79–81°C at 5 mmHg .
  • Optimal reaction temperature: 0–5°C to minimize side reactions .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Characterization involves:

Spectroscopic Analysis :

  • NMR : Use 1^1H and 13^13C NMR to confirm the methanesulfonate group (δ ~3.0 ppm for CH3_3SO3_3) and chloroethoxy chain integration .
  • FTIR : Identify sulfonate S=O stretches (~1350–1200 cm1^{-1}) and C-Cl bonds (~550–650 cm1^{-1}) .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine .

Thermodynamic Data : Measure density (≈1.18 g/cm3^3) and solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) for formulation studies .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer: For impurity profiling (e.g., residual 2-(2-chloroethoxy)ethanol):

Gas Chromatography (GC) :

  • Column: DB-FFAP (30 m × 0.32 mm, 1.0 µm) for polar compounds .
  • Detector: Flame ionization detector (FID) with linearity validated over 40–150 µg/mL (R2^2 > 0.999) .

Sample Preparation : Dissolve the compound in acetonitrile and filter through a 0.22 µm PTFE membrane to remove particulates .

Validation : Include spike-recovery tests (90–110% recovery) and limit of detection (LOD) studies (≤0.01% w/w) per ICH guidelines .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Methodological Answer:

Kinetic Studies : Monitor reaction rates using in-situ techniques like Raman spectroscopy or stopped-flow NMR to track intermediate formation .

Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies for sulfonate esterification .

Isotopic Labeling : Use 18^{18}O-labeled methanesulfonyl chloride to trace oxygen transfer pathways in the reaction .

Key Insight : The methanesulfonate group’s electron-withdrawing nature accelerates nucleophilic substitution at the chloroethoxy site, as shown in DFT studies .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

Methodological Answer:

Storage Conditions : Store in amber glass vials under inert gas (N2_2) at –20°C to prevent hydrolysis .

Stability-Indicating Assays : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to monitor degradation products (e.g., free sulfonic acid) .

Accelerated Testing : Expose samples to 40°C/75% relative humidity (ICH Q1A) and analyze degradation kinetics using Arrhenius plots .

Data from Literature : Hydrolysis half-life at pH 7.4: ~14 days, decreasing to <24 hours under acidic conditions (pH 2.0) .

Q. How does this compound interact with biological macromolecules in preclinical studies?

Methodological Answer:

Protein Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for serum albumin or enzymes .

Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify sulfonate cleavage products .

Cytotoxicity Screening : Conduct MTT assays on human cell lines (e.g., HEK293) at concentrations ≤10 µM to assess acute toxicity .

Safety Note : The compound’s WGK 3 classification indicates severe aquatic toxicity; use containment protocols to prevent environmental release .

Q. What computational tools are effective in predicting the solubility and reactivity of this compound?

Methodological Answer:

Solubility Parameters : Apply the Hansen solubility parameter (HSP) model using software like COSMOtherm to predict miscibility with solvents .

Reactivity Prediction : Use Schrödinger’s Jaguar module to calculate frontier molecular orbitals (FMO) and identify electrophilic/nucleophilic sites .

Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability for drug delivery applications .

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Ethanol, 2-(2-chloroethoxy)-, methanesulfonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.